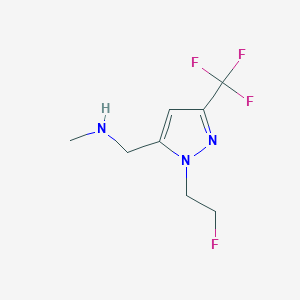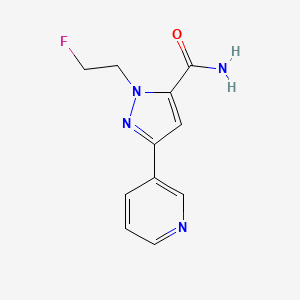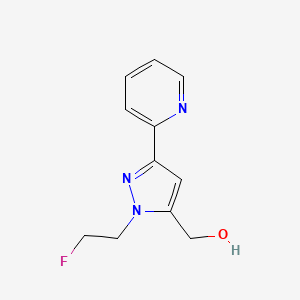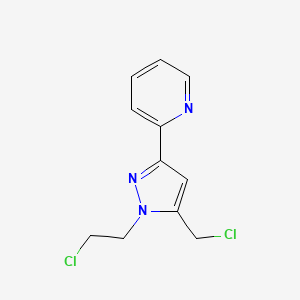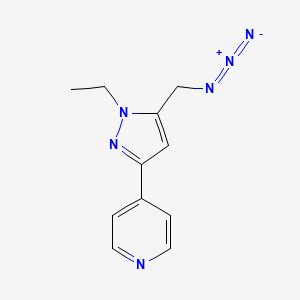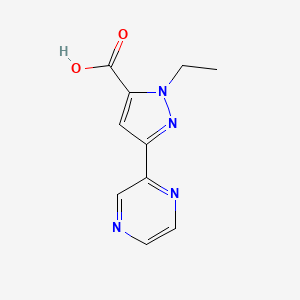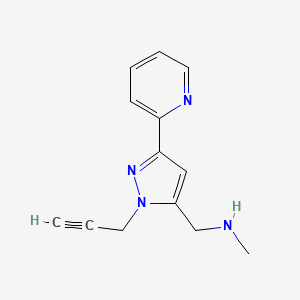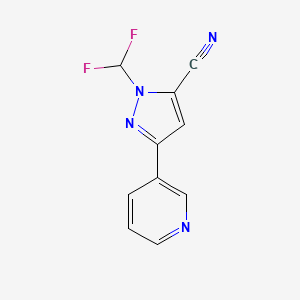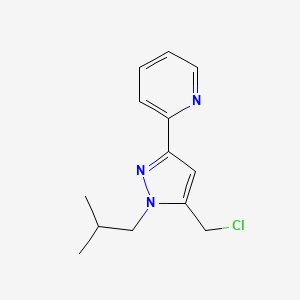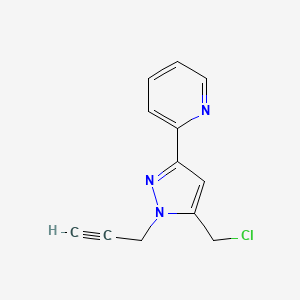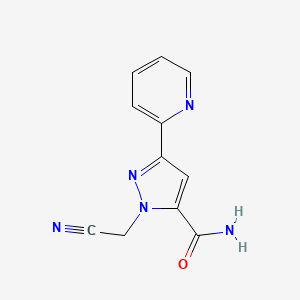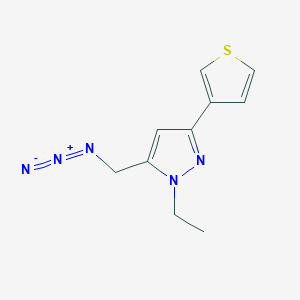
5-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 5-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole are not found, there are general strategies for the synthesis of thiophene derivatives. These strategies often involve heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A variety of pyrazole derivatives, including those incorporating the thiophene moiety similar to 5-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole, have been synthesized and evaluated for their antitumor activities. For instance, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines, showing promising activities with IC50 values ranging from 1.37 to 2.09 µM (Gomha, Edrees, & Altalbawy, 2016). Similarly, thiophene-based azo dyes incorporating pyrazolone moiety have been synthesized and exhibited good antitumor activity, indicating the potential of thiophene and pyrazole derivatives in cancer treatment (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).
Antidepressant Activity
Compounds with a pyrazole structure, particularly those linked with thiophene, have been studied for their potential antidepressant activities. A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrated significant antidepressant activity, potentially indicating the therapeutic usefulness of such structures as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Versatile Precursors for Synthesis
Brominated trihalomethylenones have been explored as versatile precursors for the synthesis of various pyrazole derivatives, including 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazoles. These precursors enable the synthesis of a wide range of pyrazole-based compounds through cyclocondensation and nucleophilic substitution reactions, showcasing the flexibility of pyrazole derivatives in chemical synthesis (Martins et al., 2013).
Antimicrobial and Antioxidant Activity
Novel tetra-substituted pyrazolines, which could be structurally related to this compound, have been evaluated for their antimicrobial and antioxidant activities. These studies suggest that pyrazole derivatives can be effective against a variety of bacterial and fungal species, as well as exhibit antioxidant properties, providing a broad spectrum of potential applications in medical and chemical research (Govindaraju et al., 2012).
Propriétés
IUPAC Name |
5-(azidomethyl)-1-ethyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-2-15-9(6-12-14-11)5-10(13-15)8-3-4-16-7-8/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSJCBWDCGMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



